4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole

TLR4 agonist innate immunity adjuvant

4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole (CAS 320420-18-6) is a heterocyclic building block comprising a pyrimido[5,4-b]indole core and a 4-phenylpiperazine substituent at position 4. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the generation of derivative libraries.

Molecular Formula C20H19N5
Molecular Weight 329.4 g/mol
CAS No. 320420-18-6
Cat. No. B3124741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole
CAS320420-18-6
Molecular FormulaC20H19N5
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC5=CC=CC=C54
InChIInChI=1S/C20H19N5/c1-2-6-15(7-3-1)24-10-12-25(13-11-24)20-19-18(21-14-22-20)16-8-4-5-9-17(16)23-19/h1-9,14,23H,10-13H2
InChIKeyQJWZYKCDRAQMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole (CAS 320420-18-6): Core Scaffold Identity and Procurement Baseline


4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole (CAS 320420-18-6) is a heterocyclic building block comprising a pyrimido[5,4-b]indole core and a 4-phenylpiperazine substituent at position 4 . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the generation of derivative libraries . Unlike extensively characterized analogues that bear additional substituents (e.g., C8-aryl, C8-fluoro, or N1-alkyl modifications), the parent scaffold itself has very limited publicly reported biological activity data. This evidence guide therefore focuses on the scaffold's differentiation from structurally related chemotypes that have defined pharmacological profiles, providing a procurement-relevant comparison framework.

Why 4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole Cannot Be Interchanged with Other Pyrimidoindole Derivatives


The pyrimido[5,4-b]indole scaffold exhibits highly divergent biological activities depending on its substitution pattern at the C4, C8, and N5 positions. For instance, C8-aryl derivatives (e.g., compound 36) act as submicromolar TLR4 agonists [1], whereas the 2,4-dione variant (RN5) displays nanomolar affinity for α1-adrenoceptors [2]. Cinnamyl-substituted analogues demonstrate biofilm-specific preventive activity against Salmonella [3]. The target compound, bearing only a 4-phenylpiperazine group without further functionalization, represents a distinct chemical entity whose biological profile cannot be inferred from these derivatives. Generic substitution would risk introducing unintended pharmacology (e.g., TLR4 activation vs. adrenoceptor binding vs. biofilm inhibition), as even single-atom modifications (e.g., H vs. F at C8) alter target engagement [4].

Quantitative Differentiation Evidence for 4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole Versus Structural Analogues


Absence of C8 Substituent Distinguishes Target from TLR4-Active Pyrimidoindoles with Submicromolar Potency

The target compound lacks any substituent at the C8 position of the pyrimido[5,4-b]indole core. In contrast, C8-phenyl analogue (compound 36) displays human TLR4 agonist activity at submicromolar concentrations, with potency significantly greater than the unsubstituted lead compound 1 [1]. The absence of a C8 aryl group in the target compound strongly suggests it would lack TLR4 agonist activity, as SAR studies demonstrate that C8-aryl substitution is critical for potency enhancement via additional binding interactions at the TLR4/MD-2 interface [1].

TLR4 agonist innate immunity adjuvant

Single-Atom C8 Modification (H vs. F) Alters Enzyme Inhibition Profile: 8-Fluoro Analogue Shows Micromolar IC50 Against SF-1

The 8-fluoro derivative of the target compound (8-fluoro-4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole) exhibits an IC50 of 1,060 nM against Steroidogenic Factor 1 (SF-1) and an IC50 of 1,230 nM against the ROR-alpha nuclear receptor isoform 2, as recorded in BindingDB from PubChem BioAssays [1]. The target compound, lacking the electronegative fluorine at C8, would be expected to display altered electronic properties and binding characteristics. This single-atom difference demonstrates that the unsubstituted scaffold cannot serve as a direct surrogate for the 8-fluoro analogue in SF-1 or ROR-alpha assays.

Steroidogenic Factor 1 nuclear receptor screening

Core Oxidation State Divergence: Pyrimido[5,4-b]indole vs. Pyrimido[5,4-b]indole-2,4-dione Determines α1-Adrenoceptor Affinity

The target compound contains a pyrimido[5,4-b]indole core, whereas the well-characterized α1-adrenoceptor ligand series (e.g., RN5 and analogues) features a pyrimido[5,4-b]indole-2,4-dione (dioxo) core [1]. The dione-containing compounds demonstrated binding affinities at human α1A, α1B, and α1D receptor subtypes expressed in HEK293 cells, with compounds 39 and 40 displaying substantial α1D selectivity over serotonergic and dopaminergic receptors [1]. The target compound's non-dione core would be predicted to have fundamentally different hydrogen-bonding capacity and receptor interactions, making it unsuitable as an α1-adrenoceptor ligand replacement.

α1-adrenoceptor GPCR radioligand binding

N-Piperazine Substituent Defines Biofilm Inhibitory Activity: Cinnamyl vs. Phenyl Differentiation

The target compound bears a phenyl group on the piperazine nitrogen. A closely related series featuring a cinnamyl (3-phenyl-2-propen-1-yl) substituent on the piperazine was identified through high-throughput screening of 20,014 compounds as Salmonella biofilm inhibitors [1]. The lead compound, 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole, and its 8-fluoro analogue demonstrated biofilm-specific preventive effects across a broad temperature range (16–37°C) without affecting planktonic growth [1]. The target compound's phenyl substituent lacks the extended conjugation and flexibility of the cinnamyl group, which may be critical for biofilm inhibitory activity.

biofilm inhibition Salmonella anti-virulence

Optimal Procurement and Application Scenarios for 4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole Based on Differential Evidence


Scaffold for Derivative Library Synthesis in Medicinal Chemistry

Given the established structure-activity relationships showing that C8-aryl, C8-fluoro, and piperazine N-cinnamyl modifications profoundly alter biological activity [1][2][3], 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole serves as an ideal starting scaffold for systematic derivatization. Its unsubstituted C8 position and simple phenylpiperazine moiety provide synthetic handles for parallel library generation, enabling exploration of multiple chemotypes (TLR4 ligands, α1-AR ligands, biofilm inhibitors) from a common intermediate.

Negative Control Compound for TLR4 Agonist Screening

Because TLR4 agonism in pyrimido[5,4-b]indoles requires C8-aryl substitution for submicromolar potency [1], the target compound—lacking any C8 substituent—is predicted to be inactive at TLR4. This makes it a suitable negative control or 'inactive scaffold' comparator in TLR4 reporter assays, provided inactivity is experimentally confirmed.

Selectivity Probe Design for Kinase or GPCR Panels

The contrasting profiles of the 8-fluoro analogue (micromolar SF-1/ROR-alpha inhibition) [2] and the 2,4-dione series (nanomolar α1-AR binding) [3] demonstrate that the pyrimido[5,4-b]indole scaffold can be tuned for selectivity. The target compound, as the minimal pharmacophore, can serve as a reference point for assessing selectivity gains conferred by specific substituents in broad-panel screening.

Physicochemical Benchmarking and Formulation Pre-screening

With predicted physicochemical properties including a boiling point of 589.0±50.0 °C and density of 1.317±0.06 g/cm³ , the target compound offers a baseline for comparing the drug-likeness and formulation characteristics of more elaborated derivatives. Its moderate molecular weight (329.40 g/mol) and limited hydrogen-bond donors make it a useful reference in physicochemical property optimization campaigns.

Quote Request

Request a Quote for 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.